molecular formula C18H18N2O5S B2435709 N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034320-75-5

N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2435709
CAS RN: 2034320-75-5
M. Wt: 374.41
InChI Key: OAQOAHKQGVMOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, such as the compound , has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles, which are part of the compound’s structure, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemistry of oxazoles, including their synthesis and reactions, has been extensively studied . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.44. More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Let’s explore six distinct fields where this compound has shown promise:

Antibacterial and Antifungal Activity

The compound’s structure and substitution patterns play a crucial role in its biological effects. For instance, a derivative bearing a 4-chlorophenyl substitution at the 5-position of the isoxazole ring exhibited potent antibacterial and antifungal properties . Researchers have synthesized various N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles and screened them for antibacterial activity against Salmonella typhimurium and Staphylococcus aureus .

Analgesic Potential

Although specific studies on this compound’s analgesic effects are scarce, isoxazoles in general have been investigated for their pain-relieving properties . Further research could explore its potential as an analgesic agent.

Anti-Inflammatory Properties

Isoxazoles have demonstrated anti-inflammatory activity . Investigating the anti-inflammatory effects of this compound could provide valuable insights for drug development.

Anticancer Activity

Certain isoxazole derivatives exhibit promising anticancer properties . While direct evidence for this specific compound is limited, further studies may reveal its potential in cancer therapy.

Antiviral Applications

Isoxazoles have been explored as antiviral agents . Investigating whether this compound possesses antiviral activity could be worthwhile.

Immunosuppressive Effects

Although not extensively studied, isoxazoles have been investigated as immunosuppressants . Understanding the immunomodulatory properties of this compound could be relevant for certain medical conditions.

Mechanism of Action

While specific information on the mechanism of action of this compound is not available, sulfonamides, which are part of the compound’s structure, are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

The compound is not intended for human or veterinary use and is available for research use only. Specific safety and hazard information is not available in the retrieved sources.

Future Directions

The compound belongs to the class of oxazole derivatives, which have been the focus of numerous studies due to their wide spectrum of biological activities . Future research may continue to explore the synthesis of various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-20(10-14-8-12-4-2-3-5-13(12)11-24-14)26(22,23)15-6-7-17-16(9-15)19-18(21)25-17/h2-7,9,14H,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQOAHKQGVMOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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